
Acetanilide, N-ethyl-2-fluoro-2',4',5'-trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- is an organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of an acetanilide core structure, which is modified by the addition of ethyl, fluoro, and trichloro substituents. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- typically involves the acylation of aniline derivatives. One common method is the reaction of N-ethyl-2-fluoro-2’,4’,5’-trichloroaniline with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production to achieve the desired quality of the compound.
化学反応の分析
Types of Reactions
Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro or chloro substituents are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetanilide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding aniline derivative and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetanilides, while oxidation and reduction can produce different oxidized or reduced derivatives.
科学的研究の応用
Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Acetanilide: The parent compound, which lacks the ethyl, fluoro, and trichloro substituents.
N-ethylacetanilide: Similar to Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro-, but without the fluoro and trichloro substituents.
2-fluoroacetanilide: Contains a fluoro substituent but lacks the ethyl and trichloro groups.
2’,4’,5’-trichloroacetanilide: Contains trichloro substituents but lacks the ethyl and fluoro groups.
Uniqueness
The uniqueness of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- lies in its specific combination of substituents, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in research and industrial settings.
特性
CAS番号 |
10016-10-1 |
|---|---|
分子式 |
C10H9Cl3FNO |
分子量 |
284.5 g/mol |
IUPAC名 |
N-ethyl-2-fluoro-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C10H9Cl3FNO/c1-2-15(10(16)5-14)9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |
InChIキー |
RJOQPFZKWBSZBQ-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


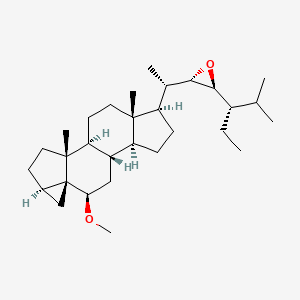
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
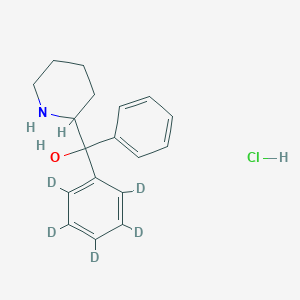
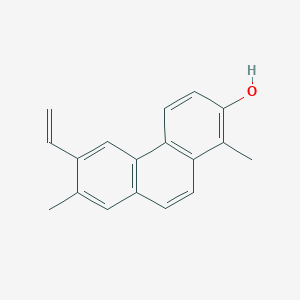

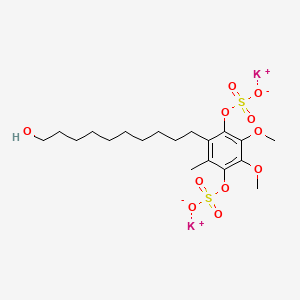
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
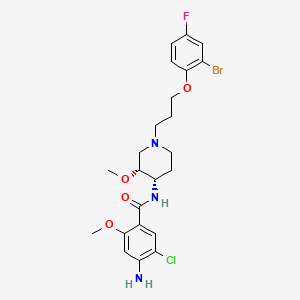
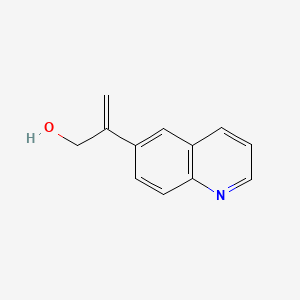

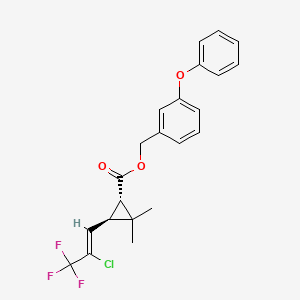

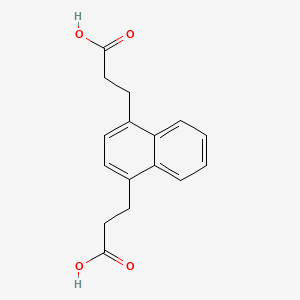
![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
